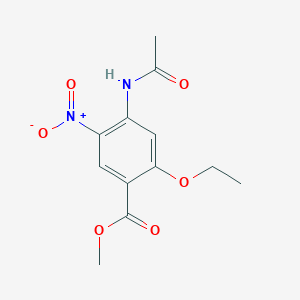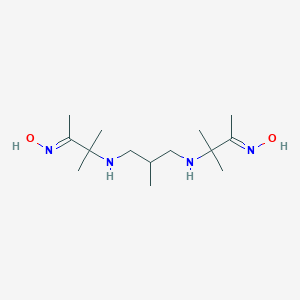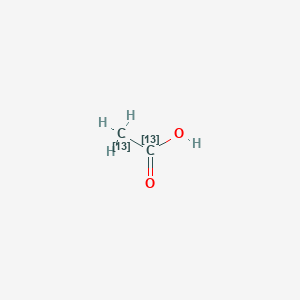
Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate
Descripción general
Descripción
Methyl 4-(acetylamino)-2-ethoxy-5-nitrobenzoate (MAEN) is a synthetic compound that has a wide range of applications in both scientific research and industrial production. It is a white crystalline solid that is soluble in both water and organic solvents. MAEN has been used for several decades in various industries, and its unique properties allow it to be used in a variety of applications.
Aplicaciones Científicas De Investigación
Peptide Synthesis
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester: is an intermediate that can be used in the synthesis of peptides. Peptides are short chains of amino acids that are essential in biological processes and have therapeutic applications. The esterification of amino acids to form methyl esters is a critical step in peptide bond formation .
Medicinal Chemistry
In medicinal chemistry, this compound can serve as a precursor for the synthesis of drug molecules. Its nitro group can undergo various chemical transformations, making it a versatile building block for creating compounds with potential pharmacological activities .
Chiral Source
The compound’s structure allows it to be used as a chiral source in asymmetric synthesis. Chirality is a key factor in the efficacy and safety of many drugs, and the ability to create chiral centers is crucial in developing new medications .
Polymer Material Development
The ester can be polymerized or co-polymerized to form materials with specific properties. Polymers derived from this compound could have applications in biodegradable materials, coatings, or as components in biomedical devices .
Surfactant Production
Ethoxylation, a process of introducing ethoxy groups into molecules, is a common method to produce surfactants. The ethoxy group in the compound can be used to create surfactants with various applications, including detergents, emulsifiers, and dispersants .
Analytical Chemistry
In analytical chemistry, derivatives of benzoic acid, such as 4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester , can be used as standards or reagents in chromatography and mass spectrometry to identify and quantify other compounds .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of suzuki–miyaura coupling reactions, the process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
It’s worth noting that similar compounds have been involved in suzuki–miyaura coupling reactions, which are key in the formation of carbon–carbon bonds .
Result of Action
Similar compounds have been used in the formation of carbon–carbon bonds via suzuki–miyaura coupling reactions .
Action Environment
It’s worth noting that the success of suzuki–miyaura coupling reactions, which similar compounds are involved in, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Propiedades
IUPAC Name |
methyl 4-acetamido-2-ethoxy-5-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O6/c1-4-20-11-6-9(13-7(2)15)10(14(17)18)5-8(11)12(16)19-3/h5-6H,4H2,1-3H3,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXCSXMZHXLGCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)OC)[N+](=O)[O-])NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)-2-ethoxy-5-nitrobenzoic Acid Methyl Ester | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N,N-Diethyl-1H-benzo[d]imidazol-1-amine](/img/structure/B116845.png)


![5-[(E)-2-(benzenesulfonyl)ethenyl]-1-[2-(benzenesulfonyl)-1-[3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]-1H-indol-5-yl]ethyl]-3-[[(2R)-1-methylpyrrolidin-2-yl]methyl]indole](/img/structure/B116854.png)





